rac-1,2-diethyl (1R,2R)-4-aminocyclopentane-1,2-dicarboxylate hydrochloride
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Overview
Description
rac-1,2-diethyl (1R,2R)-4-aminocyclopentane-1,2-dicarboxylate hydrochloride: is a chemical compound with a complex structure that includes an aminocyclopentane ring and diethyl ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-1,2-diethyl (1R,2R)-4-aminocyclopentane-1,2-dicarboxylate hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclopentane ring, introduction of the amino group, and esterification to form the diethyl ester groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions: rac-1,2-diethyl (1R,2R)-4-aminocyclopentane-1,2-dicarboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.
Major Products: The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
rac-1,2-diethyl (1R,2R)-4-aminocyclopentane-1,2-dicarboxylate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-1,2-diethyl (1R,2R)-4-aminocyclopentane-1,2-dicarboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
- rac-1,2-diethyl (1R,2R,3S,4S)-3,4-diphenylcyclobutane-1,2-dicarboxylate
- rac-1,2-diethyl (1R,2R)-4-aminocyclopentane-1,2-dicarboxylate
Uniqueness: rac-1,2-diethyl (1R,2R)-4-aminocyclopentane-1,2-dicarboxylate hydrochloride is unique due to its specific structural features, such as the aminocyclopentane ring and diethyl ester groups. These features confer distinct chemical properties and reactivity, making it valuable for various applications.
Properties
Molecular Formula |
C11H20ClNO4 |
---|---|
Molecular Weight |
265.73 g/mol |
IUPAC Name |
diethyl (1R,2R)-4-aminocyclopentane-1,2-dicarboxylate;hydrochloride |
InChI |
InChI=1S/C11H19NO4.ClH/c1-3-15-10(13)8-5-7(12)6-9(8)11(14)16-4-2;/h7-9H,3-6,12H2,1-2H3;1H/t8-,9-;/m1./s1 |
InChI Key |
RGCQQVUZAKTLHI-VTLYIQCISA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC(C[C@H]1C(=O)OCC)N.Cl |
Canonical SMILES |
CCOC(=O)C1CC(CC1C(=O)OCC)N.Cl |
Origin of Product |
United States |
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